molecular formula C6H8N2O3S B13967383 2-(Pyrazin-2-yl)ethane-1-sulfonic acid CAS No. 781571-86-6

2-(Pyrazin-2-yl)ethane-1-sulfonic acid

Katalognummer: B13967383
CAS-Nummer: 781571-86-6
Molekulargewicht: 188.21 g/mol
InChI-Schlüssel: BOGYORXULMAHGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Pyrazin-2-yl)ethane-1-sulfonic acid is an organic compound with the molecular formula C6H8N2O3S It is a derivative of pyrazine, a heterocyclic aromatic organic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrazin-2-yl)ethane-1-sulfonic acid typically involves the reaction of pyrazine with ethane-1-sulfonic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce the compound in bulk quantities, ensuring consistency in quality and yield. The industrial methods also incorporate purification steps to remove any impurities and obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Pyrazin-2-yl)ethane-1-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.

    Substitution: The pyrazine ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce sulfonamides or other reduced forms.

Wissenschaftliche Forschungsanwendungen

2-(Pyrazin-2-yl)ethane-1-sulfonic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(Pyrazin-2-yl)ethane-1-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The pyrazine ring can also participate in various biochemical pathways, affecting cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Pyridin-2-yl)ethane-1-sulfonic acid: Similar in structure but contains a pyridine ring instead of a pyrazine ring.

    2-(Pyrazin-2-yl)ethane-1-sulfonamide: Contains a sulfonamide group instead of a sulfonic acid group.

Uniqueness

2-(Pyrazin-2-yl)ethane-1-sulfonic acid is unique due to its specific combination of a pyrazine ring and a sulfonic acid group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

781571-86-6

Molekularformel

C6H8N2O3S

Molekulargewicht

188.21 g/mol

IUPAC-Name

2-pyrazin-2-ylethanesulfonic acid

InChI

InChI=1S/C6H8N2O3S/c9-12(10,11)4-1-6-5-7-2-3-8-6/h2-3,5H,1,4H2,(H,9,10,11)

InChI-Schlüssel

BOGYORXULMAHGC-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C(C=N1)CCS(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.